



Application Notes: Preparation of 0.1 M Disodium Citrate Buffer (pH 6.0)

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Compound of Interest		
Compound Name:	Disodium citrate	
Cat. No.:	B093818	Get Quote

Introduction

Citrate buffers are widely utilized in biological and pharmaceutical research due to their buffering capacity in the pH range of 3.0 to 6.2. A citrate buffer at pH 6.0 is particularly valuable for various applications, including enzyme assays, chromatography, and as a reagent in antigen retrieval protocols for immunohistochemistry. Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. The desired pH of 6.0 is close to the third pKa value (pKa3 = 6.40), indicating that the primary buffering species will be the conjugate acid-base pair of mono-hydrogen citrate (HCitrate²⁻) and the citrate ion (Citrate³⁻).

This document provides two detailed protocols for the preparation of a 0.1 M **Disodium Citrate** Buffer at pH 6.0, tailored for researchers, scientists, and drug development professionals.

Principle of Preparation

The preparation of this buffer is based on the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the relative concentrations of the conjugate acid and base forms in a solution.[1][2][3]

Henderson-Hasselbalch Equation: pH = pKa + log ([Conjugate Base] / [Acid])

For a target pH of 6.0, using the pKa3 of citric acid (6.40), the equation is: $6.0 = 6.40 + \log ([\text{Citrate}^{3-}] / [\text{HCitrate}^{2-}])$



This calculation guides the required ratio of the buffer components. The following protocols provide practical methods to achieve this final pH and concentration.

Protocol 1: Preparation by Mixing Stock Solutions of Disodium and Trisodium Citrate

This method is theoretically precise as it uses the direct conjugate acid-base pair surrounding the target pH. The acid component is **Disodium Citrate** (providing HCitrate²⁻), and the base component is Trisodium Citrate (providing Citrate³⁻).

Reagents and Materials

Reagent	Molar Mass (g/mol)	For 1 L of 0.1 M Buffer
Disodium Citrate (Anhydrous)	236.09[4][5]	See calculation below
Trisodium Citrate Dihydrate	294.10[6][7]	See calculation below
Deionized/Distilled Water	18.02	To final volume of 1 L
pH meter, magnetic stirrer, beakers, graduated cylinders	-	-
1 M HCl and 1 M NaOH for pH adjustment	-	As needed

Experimental Protocol

- Prepare Stock Solutions (0.1 M):
 - 0.1 M Disodium Citrate Solution (Acid): Dissolve 23.61 g of disodium citrate (anhydrous) in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.
 - 0.1 M Trisodium Citrate Dihydrate Solution (Base): Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.

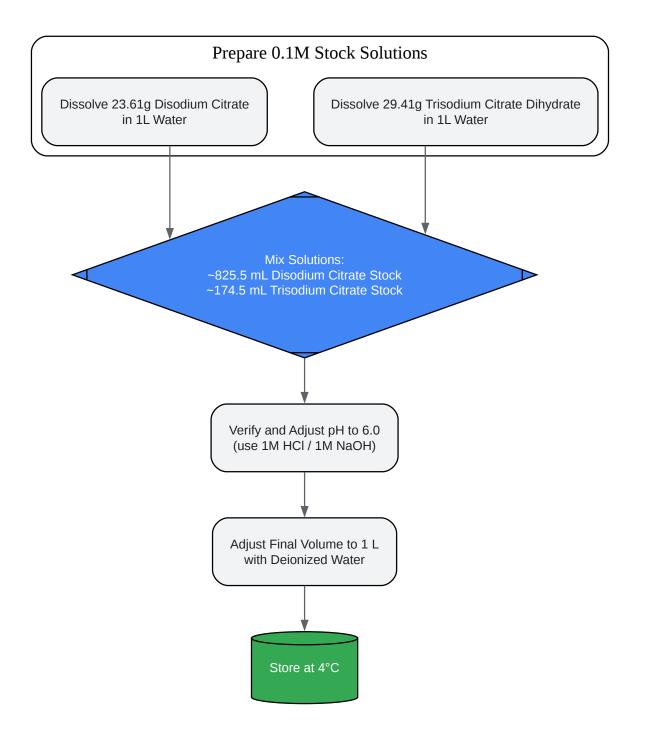


• Mix Stock Solutions:

- To prepare 1 L of the final buffer, combine the volumes of the acid and base stock solutions as calculated from the Henderson-Hasselbalch equation. For a pH of 6.0:
 - Ratio of [Base]/[Acid] = $10^{(pH pKa)} = 10^{(6.0 6.4)} = 0.398$
- This indicates that for every 1 part of the base (Trisodium Citrate), you need approximately
 2.51 parts of the acid (Disodium Citrate).
- Based on a published protocol for pH 6.0, mix approximately 825.5 mL of 0.1 M **Disodium** Citrate solution with 174.5 mL of 0.1 M Trisodium Citrate solution.[8]
- pH Verification and Adjustment:
 - Place the mixed solution on a magnetic stirrer and immerse a calibrated pH electrode.
 - Measure the pH. If necessary, adjust to exactly 6.0 by adding small volumes of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).
- Final Volume and Storage:
 - Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to reach the final volume of 1 L.
 - Store the buffer in a sterile, sealed container at 4°C. The buffer is stable for up to 3 months.[9]

Workflow Diagram (Protocol 1)





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Caption: Workflow for preparing citrate buffer by mixing stock solutions.

Protocol 2: Preparation from Citric Acid and Sodium Citrate Dihydrate



This is a highly practical and common laboratory method that involves dissolving pre-weighed amounts of citric acid and its conjugate salt, followed by pH adjustment. This method creates the necessary citrate species in situ.

Reagents and Materials

Reagent	Molar Mass (g/mol)	For 1 L of 0.1 M Buffer
Citric Acid Monohydrate	210.14[10]	3.358 g
Sodium Citrate Dihydrate (Trisodium)	294.10[6][11]	24.269 g
Deionized/Distilled Water	18.02	To final volume of 1 L
pH meter, magnetic stirrer, beaker, graduated cylinder	-	-
0.1 N HCl or 0.1 N NaOH for pH adjustment	-	As needed

Note: The masses are based on a recipe from AAT Bioquest for a 0.1 M, pH 6.0 citrate buffer. [12]

Experimental Protocol

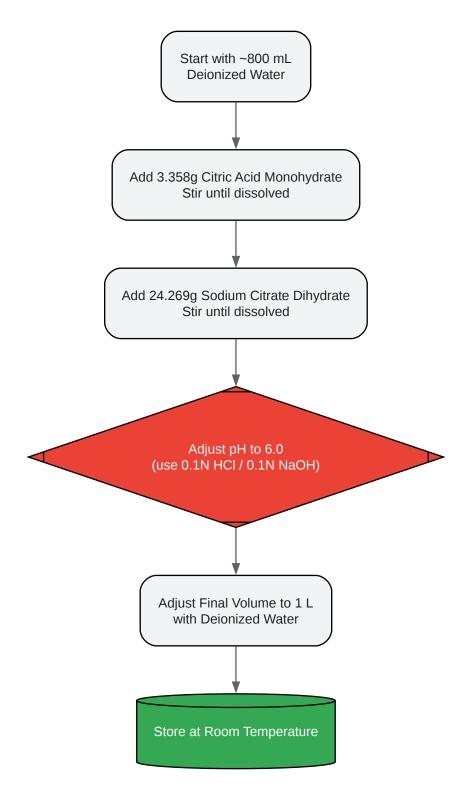
- Initial Dissolution:
 - Pour approximately 800 mL of deionized water into a 1 L beaker equipped with a magnetic stir bar.
 - Add 3.358 g of Citric Acid Monohydrate to the water and stir until it is completely dissolved.
 - Add 24.269 g of Sodium Citrate Dihydrate to the solution and continue stirring until it is fully dissolved.
- pH Verification and Adjustment:



- Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
- The initial pH will be close to 6.0. Carefully adjust the pH to exactly 6.0 by adding 0.1 N
 HCl dropwise to lower the pH or 0.1 N NaOH dropwise to raise the pH.[12]
- Final Volume and Storage:
 - Once the pH is stable at 6.0, transfer the solution to a 1 L graduated cylinder.
 - Add deionized water to bring the final volume to exactly 1 L.
 - Transfer to a sterile, sealed container for storage. The buffer can be stored at room temperature for up to 3 months.[13]

Workflow Diagram (Protocol 2)





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Caption: Workflow for preparing citrate buffer from solid reagents.



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